REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([OH:10])=[O:9])[N:3]=1.Cl.[CH2:12](O)[CH3:13]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([O:10][CH2:12][CH3:13])=[O:9])[N:3]=1
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
solution
|
Quantity
|
133 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off
|
Type
|
ADDITION
|
Details
|
ethyl acetate added
|
Type
|
WASH
|
Details
|
the mixture washed with a solution of bicarbonate
|
Type
|
CUSTOM
|
Details
|
The solvent is further evaporated
|
Type
|
CUSTOM
|
Details
|
the reaction product purified by flash chromatography (cyclohexane/ethyl acetate=7/3)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC=C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |